2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo-substituted methoxyphenyl group and a naphthalene sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Bromo-Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the thiazolidine ring.
Attachment of the Naphthalene Sulfonyl Group: This can be done by reacting the thiazolidine intermediate with a naphthalene sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the bromo group.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted thiazolidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine: Lacks the naphthalene sulfonyl group.
3-(Naphthalene-1-sulfonyl)-1,3-thiazolidine: Lacks the bromo-methoxyphenyl group.
2-(5-Chloro-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine: Has a chloro group instead of a bromo group.
Uniqueness
The presence of both the bromo-methoxyphenyl group and the naphthalene sulfonyl group in 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine makes it unique. These functional groups may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
537678-21-0 |
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Molecular Formula |
C20H18BrNO3S2 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-naphthalen-1-ylsulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C20H18BrNO3S2/c1-25-18-10-9-15(21)13-17(18)20-22(11-12-26-20)27(23,24)19-8-4-6-14-5-2-3-7-16(14)19/h2-10,13,20H,11-12H2,1H3 |
InChI Key |
MMVRYDGYOBTPSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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